molecular formula C20H18N2O2S B2515906 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034409-71-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2515906
CAS No.: 2034409-71-5
M. Wt: 350.44
InChI Key: QZEKBWUQKRSRJN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that combines the structural features of indole and benzo[b]thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and benzo[b]thiophene moieties suggests that it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis

    Preparation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of Indole Moiety: The indole moiety can be introduced through a Friedel-Crafts acylation reaction, where an indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Functionalization: The final step involves the coupling of the indole and benzo[b]thiophene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in acetonitrile.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the benzo[b]thiophene core.

    Benzo[b]thiophene-2-carboxamide: Contains the benzo[b]thiophene core but lacks the indole moiety.

    N-(2-hydroxyethyl)indole-3-carboxamide: Similar structure but with a different substitution pattern.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of indole and benzo[b]thiophene moieties, which may confer distinct biological activities and chemical properties not observed in the individual components.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBWUQKRSRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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